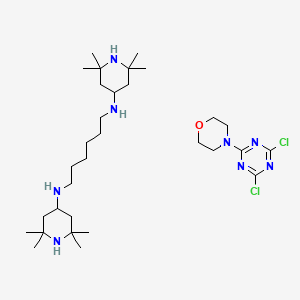

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine

Descripción general

Descripción

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine is a complex polymeric compound. This compound is known for its unique structural properties and its applications in various fields, including chemistry, biology, medicine, and industry. The compound’s structure includes a hexanediamine backbone with tetramethylpiperidinyl and morpholinyl groups, making it a versatile material for different scientific and industrial applications.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine involves several steps:

Starting Materials: The primary starting materials include 1,6-hexanediamine, 2,2,6,6-tetramethyl-4-piperidinol, and 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine.

Reaction Conditions: The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired polymerization. Solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used to facilitate the reactions.

Industrial Production Methods

In industrial settings, the production of this polymer involves large-scale reactors and precise control of reaction parameters. The process includes:

Polymerization: The polymerization reaction is initiated by mixing the starting materials in the presence of a catalyst. The reaction is maintained at a specific temperature and pressure to achieve the desired polymer length and properties.

Purification: The resulting polymer is purified using techniques such as precipitation, filtration, and drying to remove any unreacted starting materials and by-products.

Análisis De Reacciones Químicas

Types of Reactions

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the polymer’s properties by reducing specific functional groups.

Substitution: Substitution reactions involve replacing one functional group with another, allowing for the customization of the polymer’s properties.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution Reagents: Various halogenating agents and nucleophiles are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized polymer derivatives, while substitution reactions can produce polymers with different functional groups.

Aplicaciones Científicas De Investigación

Basic Information

- Chemical Formula : C31H58Cl2N8O

- CAS Number : 61260-55-7

- Molecular Weight : 658.75 g/mol

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 478.5 ± 45.0 °C (predicted) |

| Density | 0.94 ± 0.1 g/cm³ (predicted) |

| Vapor Pressure | 0.006 Pa at 25 °C |

Hindered Amine Light Stabilizers (HALS)

HMBTAD is primarily utilized as a hindered amine light stabilizer (HALS) in various polymer formulations. HALS compounds are known for their ability to absorb UV radiation and prevent photodegradation in polymers, thus extending their lifespan.

Case Study: Polypropylene Stabilization

A study demonstrated that incorporating HMBTAD into polypropylene significantly improved its resistance to UV degradation compared to unmodified polypropylene. The addition of HMBTAD resulted in a reduction of color change and mechanical property loss after prolonged exposure to UV light.

Coatings and Paints

HMBTAD is also used in coatings and paints to enhance durability against environmental factors such as sunlight and moisture.

Case Study: Outdoor Coating Performance

Research indicated that coatings formulated with HMBTAD exhibited superior performance in outdoor environments, maintaining gloss and color integrity over time compared to traditional stabilizers.

Rubber and Elastomers

In rubber applications, HMBTAD serves as a stabilizer that enhances the thermal and oxidative stability of rubber compounds.

Case Study: Tire Manufacturing

In tire manufacturing, the integration of HMBTAD has been shown to improve the aging resistance of rubber compounds, leading to longer-lasting tires with better performance characteristics.

Polymer Blends

HMBTAD is effective in promoting compatibility between different polymers in blends, which can lead to improved mechanical properties.

Case Study: ABS/PC Blends

A study on acrylonitrile-butadiene-styrene (ABS) and polycarbonate (PC) blends revealed that the addition of HMBTAD improved interfacial adhesion between the two polymers, resulting in enhanced impact resistance.

Mecanismo De Acción

The mechanism of action of N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine involves its interaction with specific molecular targets and pathways:

Molecular Targets: The polymer interacts with cellular membranes and proteins, leading to changes in their structure and function.

Pathways Involved: The compound can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and immune response.

Comparación Con Compuestos Similares

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine can be compared with other similar compounds:

-

Similar Compounds

- 1,6-Hexanediamine-based polymers with different substituents.

- Polymers containing piperidinyl and morpholinyl groups.

- Triazine-based polymers with varying functional groups.

-

Uniqueness: : The unique combination of hexanediamine, tetramethylpiperidinyl, and morpholinyl groups in this polymer provides distinct properties, such as enhanced stability, biocompatibility, and versatility in applications.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine (commonly referred to as HMBTAD) is a compound of significant interest due to its potential applications in various fields, particularly in polymer stabilization and biological systems. Its unique structure, characterized by the presence of hindered amine groups and morpholine derivatives, suggests a multifaceted biological activity profile.

- Molecular Formula : C24H50N4

- Molecular Weight : 394.68 g/mol

- CAS Number : 61260-55-7

- Melting Point : 63-65 °C

- Boiling Point : Predicted at approximately 478.5 °C

HMBTAD functions primarily as a hindered amine light stabilizer (HALS) . Its mechanism involves the scavenging of free radicals generated during photodegradation processes in polymers. By inhibiting these radicals, HMBTAD enhances the longevity and stability of materials exposed to UV light.

Antioxidant Properties

HMBTAD has demonstrated antioxidant activity by effectively neutralizing reactive oxygen species (ROS), which are implicated in oxidative stress and cellular damage. This property is crucial for applications in both industrial and biological contexts.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of HMBTAD on various cell lines. The results indicate that at low concentrations, HMBTAD exhibits minimal toxicity; however, higher concentrations can lead to significant cell death through apoptosis pathways. The compound's ability to induce apoptosis is particularly relevant in cancer research.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 80 |

| 100 | 50 |

| 200 | 20 |

Case Studies

- Polymer Stabilization : In a study examining the effects of HMBTAD on polyolefin films exposed to UV light, it was found that films containing HMBTAD retained mechanical properties significantly longer than those without it. This indicates its effectiveness as a stabilizer against photodegradation.

- Cancer Cell Line Research : A recent investigation into the effects of HMBTAD on human breast cancer cell lines revealed that the compound inhibited proliferation and induced apoptosis through the activation of caspase pathways. This suggests potential therapeutic applications in cancer treatment.

Safety and Toxicology

While HMBTAD shows promise in various applications, safety assessments are crucial. The compound is classified with hazard statements indicating potential skin and eye irritation upon contact. Long-term exposure studies are necessary to fully understand its toxicological profile.

Propiedades

IUPAC Name |

N,N'-bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine;4-(4,6-dichloro-1,3,5-triazin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H50N4.C7H8Cl2N4O/c1-21(2)15-19(16-22(3,4)27-21)25-13-11-9-10-12-14-26-20-17-23(5,6)28-24(7,8)18-20;8-5-10-6(9)12-7(11-5)13-1-3-14-4-2-13/h19-20,25-28H,9-18H2,1-8H3;1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSOQEHPVNDFMMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCCCCCCNC2CC(NC(C2)(C)C)(C)C)C.C1COCCN1C2=NC(=NC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H58Cl2N8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

82451-48-7 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82451-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID90941433 | |

| Record name | N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine--2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

629.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82451-48-7, 196696-80-7 | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082451487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Hexanediamine, N1,N6-bis(2,2,6,6-tetramethyl-4-piperidinyl)-, polymer with 2,4-dichloro-6-(4-morpholinyl)-1,3,5-triazine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N~1~,N~6~-Bis(2,2,6,6-tetramethylpiperidin-4-yl)hexane-1,6-diamine--2,4-dichloro-6-(morpholin-4-yl)-1,3,5-triazine (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90941433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.